In-Depth Technical Guide: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7)
In-Depth Technical Guide: Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate (CAS 64987-03-7)
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Core Characteristics
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, identified by CAS number 64987-03-7, is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, notably as a precursor to an ester impurity of Cefixime, Cefixime Ethyl Ester Sodium Salt.[1][2] This heterocyclic compound's reactivity is primarily dictated by its thiazole ring, ethyl ester, and α-oxo functional groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 64987-03-7 |
| Molecular Formula | C₈H₈N₂O₄S |
| Molecular Weight | 228.23 g/mol |
| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate |
| Synonyms | Ethyl 2-(formylamino)-α-oxo-4-thiazoleacetate, EFTG, Ethyl 2-(2-formylaminothiazol-4-yl) glyoxylate |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Light yellow solid/powder | [3] |
| Melting Point | 232-234 °C | [3] |
| Boiling Point | 381.3 ± 34.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform (heated) and DMSO. | [1][3] |
| Storage Temperature | 2-8°C | [3][4] |
Synthesis and Purification
While specific, detailed industrial synthesis protocols for Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate are proprietary, the general synthetic pathway involves the reaction of ethyl acetoacetate with sodium nitrite and sulfuric acid, followed by halogenation and subsequent cyclization with thiourea.[5]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate.
Experimental Protocols
Synthesis of a Related Precursor, Ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate: [5]
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Oximation Reaction:
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Dissolve sodium nitrite in purified water in a three-necked flask and stir for 20-30 minutes.
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Cool the solution to 10-15°C and add ethyl acetoacetate.
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Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature at 10-15°C.
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Continue the reaction for an additional 3-5 hours after the addition is complete.
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Extract the product twice with chloroform, combine the organic phases, and obtain 2-oximino ethyl acetoacetate via vacuum distillation.
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-
Bromination Reaction:
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Slowly warm the reaction solution from the previous step to 30-40°C.
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Add bromine dropwise over 3-5 hours, maintaining the temperature at 30-40°C.
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Continue the reaction for 1-3 hours after the addition is complete to yield 4-bromo-2-hydroxyimino ethyl acetoacetate.
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-
Cyclization Reaction:
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Add thiourea to the reaction mixture.
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Use 12-ammonium phosphomolybdate (AMP) as a catalyst and methanol as a solvent to facilitate the cyclization reaction, yielding ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate.
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Purification: Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography. The choice of solvent and chromatographic conditions would be determined by the impurity profile of the crude product.
Analytical Data
Spectroscopic Data
While a comprehensive public database of spectra for this specific compound is limited, data for structurally similar compounds can provide insights into expected spectral features.
Table 3: Expected Spectroscopic Features
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | Signals for ethyl group protons (triplet and quartet), a singlet for the thiazole proton, and signals for the formyl and amide protons. | Confirms the presence of the ethyl ester and the formamidothiazole core structure. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the thiazole ring, and the ethyl group carbons. | Provides information on the carbon skeleton of the molecule. |
| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and ketone, N-H stretching and bending vibrations for the amide, and characteristic absorptions for the thiazole ring. | Identifies the key functional groups present in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (228.23 g/mol ) and characteristic fragmentation patterns. | Confirms the molecular weight and provides structural information. |
Biological Activity and Toxicological Profile
As an intermediate in pharmaceutical synthesis, Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate is not intended for direct biological application. Its primary relevance is in the context of the synthesis of cefixime, a beta-lactam antibiotic. The biological activity of cefixime stems from its ability to inhibit bacterial cell wall synthesis.
There is no publicly available information regarding specific signaling pathways directly affected by Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. Research on related structures, such as ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, has shown inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), suggesting a potential, though unconfirmed, area for future investigation.[6]
Toxicology and Safety
The available safety data indicates that this compound is harmful if swallowed and causes skin and eye irritation.[7][8]
Table 4: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Handling Precautions: Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.[7]
Role in Cefixime Synthesis
Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate serves as a key building block in the synthesis of cefixime. The synthesis generally involves the acylation of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) with an activated form of the side chain derived from this intermediate.
Logical Flow of Cefixime Synthesis
Caption: Logical flow diagram illustrating the role of the title compound in the synthesis of Cefixime.
This technical guide provides a summary of the available information on Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate. Further in-depth research into its potential biological activities and more detailed experimental protocols would be beneficial for the scientific community.
References
- 1. theclinivex.com [theclinivex.com]
- 2. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE | 64987-03-7 [chemicalbook.com]
- 3. ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate | 64987-03-7 [sigmaaldrich.com]
- 5. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]
- 6. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 64987-03-7 | CAS DataBase [m.chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
